molecular formula C13H19NS B13967346 1-Benzyl-4-methylpiperidine-4-thiol

1-Benzyl-4-methylpiperidine-4-thiol

Cat. No.: B13967346
M. Wt: 221.36 g/mol
InChI Key: FLXZCSOHVGWWJY-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidine-4-thiol is a piperidine derivative, characterized by a six-membered ring containing one nitrogen atom and a thiol group. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

The synthesis of 1-Benzyl-4-methylpiperidine-4-thiol can be achieved through various synthetic routes. One common method involves the reduction of 1-benzoyl-4-piperidine carboxylic acid using sodium borohydride or potassium borohydride in the presence of an acid . This method is efficient and suitable for industrial production due to its high yield and mild reaction conditions.

Chemical Reactions Analysis

1-Benzyl-4-methylpiperidine-4-thiol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-methylpiperidine-4-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpiperidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

1-Benzyl-4-methylpiperidine-4-thiol can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

1-benzyl-4-methylpiperidine-4-thiol

InChI

InChI=1S/C13H19NS/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

FLXZCSOHVGWWJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)S

Origin of Product

United States

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